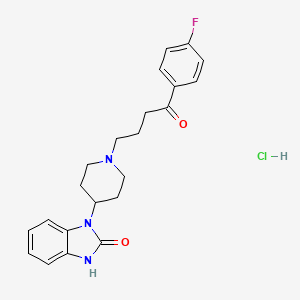
Benperidol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benperidol Hydrochloride is a potent D2/D4 dopamine receptor antagonist, neuroleptic and antipsychotic.
化学反応の分析
Metabolic Reactions
While direct metabolic data for benperidol hydrochloride is limited, its structural analog haloperidol provides insights :
Table 2: Proposed Metabolic Pathways
In vitro studies suggest benperidol undergoes hepatic clearance via glucuronidation (50-60%) and reduction (20-30%), mirroring haloperidol’s pharmacokinetics .
Stability and Degradation
This compound’s stability is influenced by:
-
pH Sensitivity : Degrades under strongly acidic/basic conditions via hydrolysis of the benzimidazolinyl group .
-
Thermal Stability : Stable at ambient temperature but decomposes above 150°C .
-
Light Exposure : Photosensitive due to the fluorophenyl moiety; requires storage in amber vials .
Degradation Products :
Chemical Modifications
Key derivatives and their synthetic routes:
-
Timiperone Analog : Replacing the urea group with thiourea enhances dopamine D2 receptor affinity .
-
N-Oxide Formation : Treatment with hydrogen peroxide yields polar metabolites for analytical studies .
Reaction Mechanisms
Q & A
Basic Research Questions
Q. What are the critical physicochemical properties of Benperidol hydrochloride that influence its solubility and stability in experimental settings?
this compound (C₂₂H₂₅ClFN₃O₂, MW 417.91) is a crystalline solid with a melting point of 134–142°C . It is practically insoluble in water but soluble in chloroform (1:4) and ethanol (1:1000), which dictates its formulation for in vitro studies. Stability requires storage at -20°C in powder form and -80°C in solution to prevent degradation . The logP (octanol/water) of 3.9 indicates moderate lipophilicity, impacting blood-brain barrier penetration in neuropharmacological studies .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₂₂H₂₅ClFN₃O₂ | |
| Molecular Weight | 417.91 g/mol | |
| Melting Point | 134–142°C | |
| Solubility (Water) | Practically insoluble | |
| LogP (Octanol/Water) | 3.9 | |
| pKa | 7.9 |
Q. Which receptor targets are primarily associated with this compound's pharmacological activity, and what experimental approaches validate these interactions?
Benperidol acts as a potent antagonist at D₂ and D₄ dopamine receptors. Receptor binding assays using radiolabeled ligands (e.g., [³H]spiperone) in transfected cell lines (e.g., CHO-K1 expressing human D₂ receptors) or brain tissue homogenates are standard methods. Competitive inhibition curves (IC₅₀) and dissociation constants (Kᵢ) are calculated to assess affinity . PET imaging with radiotracers like [¹¹C]raclopride in vivo confirms D₂ receptor occupancy, linking pharmacokinetics to therapeutic effects .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported dopamine receptor binding affinities of this compound across different studies?
Discrepancies may arise from assay conditions (e.g., buffer pH, temperature) or receptor isoform variants. Methodological consistency is critical:
- Standardize cell lines (e.g., CHO-K1 expressing human D₂ receptors) and reference antagonists (e.g., haloperidol) .
- Validate with orthogonal techniques like functional cAMP assays to measure receptor activity post-antagonism .
- Use molecular docking studies (Glide XP scoring) to model ligand-receptor interactions, identifying key residues affecting binding .
- Conduct meta-analyses of published Kᵢ values with attention to experimental parameters (e.g., radioligand concentration, incubation time) .
Q. What synthetic routes yield high-purity this compound, and what analytical techniques confirm its structural integrity?
Synthesis Steps :
- Imine Formation : React 1-benzyl-3-carbethoxy-4-piperidone hydrochloride with o-phenylenediamine in acetic acid (75% crude yield) .
- Cyclization : Reflux in ethanol for 12 hours, followed by recrystallization (82% yield) .
- Debenzylation : Catalytic hydrogenation (H₂/Pd-C) in THF yields the free base (95% purity) .
- Final Purification : Recrystallization from ethanol-chloroform mixtures achieves >98% purity by HPLC .
Analytical Validation :
- NMR (¹H/¹³C) and ESI-MS (m/z 418.3 [M+H]⁺) confirm structure .
- HPLC-UV (λ=254 nm) compares retention times against pharmacopeial standards .
- GC-MS quantifies residual solvents to meet ICH Q3C guidelines .
Table 2: Key Synthesis Steps
Q. How can this compound be utilized in positron emission tomography (PET) to study dopamine receptor dynamics?
Benperidol’s high D₂ receptor affinity makes it a candidate for competitive PET imaging. Methodology includes:
- Co-administering [¹¹C]raclopride (a D₂ radiotracer) with Benperidol to measure receptor occupancy via displacement kinetics .
- Quantifying binding potential (BPₙ𝒹) in striatal regions using Logan graphical analysis .
- Correlating plasma concentration with receptor occupancy to establish dose-response relationships .
Q. Methodological Notes
特性
CAS番号 |
74298-73-0 |
|---|---|
分子式 |
C22H25ClFN3O2 |
分子量 |
417.9 g/mol |
IUPAC名 |
3-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-1H-benzimidazol-2-one;hydrochloride |
InChI |
InChI=1S/C22H24FN3O2.ClH/c23-17-9-7-16(8-10-17)21(27)6-3-13-25-14-11-18(12-15-25)26-20-5-2-1-4-19(20)24-22(26)28;/h1-2,4-5,7-10,18H,3,6,11-15H2,(H,24,28);1H |
InChIキー |
IHYBCZWYTSHJHF-UHFFFAOYSA-N |
SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
正規SMILES |
C1CN(CCC1N2C3=CC=CC=C3NC2=O)CCCC(=O)C4=CC=C(C=C4)F.Cl |
外観 |
Solid powder |
Key on ui other cas no. |
74298-73-0 |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
Benperidol Hydrochloride |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















